5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor followed by the introduction of a difluoromethyl group. One common method involves the use of bromine and a suitable solvent to achieve the bromination reaction. The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole
Uniqueness
5-Bromo-1-(difluoromethyl)-2,3-dihydro-1H-indole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethyl group and bromine atom contribute to its unique behavior in chemical reactions and biological systems, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrF2N |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
5-bromo-1-(difluoromethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C9H8BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-2,5,9H,3-4H2 |
InChI Key |
FYTNYYFCBVWLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.